3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Overview
Description
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound that belongs to the class of oxadiazoles. It is characterized by the presence of a phenyl group attached to the 1,2,4-oxadiazole ring, which is further connected to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. This reaction can be catalyzed by various agents, such as p-toluenesulfonic acid and zinc chloride, to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group or the oxadiazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring .
Scientific Research Applications
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, showing promising activity against various cancer cell lines.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Industrial Applications: The compound is utilized in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Uniqueness
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenyl group and the oxadiazole ring contributes to its stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential as a versatile chemical entity .
Properties
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)7-6-9-12-11(13-16-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBRLFVQKHLPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349838 | |
Record name | 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24088-59-3 | |
Record name | 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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